N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13742530
InChI: InChI=1S/C12H16N2O3S.ClH/c15-12(10-6-8-13-9-7-10)14-18(16,17)11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H
SMILES: C1CNCCC1C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Molecular Formula: C12H17ClN2O3S
Molecular Weight: 304.79 g/mol

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride

CAS No.:

Cat. No.: VC13742530

Molecular Formula: C12H17ClN2O3S

Molecular Weight: 304.79 g/mol

* For research use only. Not for human or veterinary use.

N-(Phenylsulfonyl)piperidine-4-carboxamide hydrochloride -

Specification

Molecular Formula C12H17ClN2O3S
Molecular Weight 304.79 g/mol
IUPAC Name N-(benzenesulfonyl)piperidine-4-carboxamide;hydrochloride
Standard InChI InChI=1S/C12H16N2O3S.ClH/c15-12(10-6-8-13-9-7-10)14-18(16,17)11-4-2-1-3-5-11;/h1-5,10,13H,6-9H2,(H,14,15);1H
Standard InChI Key IRBZWLCSRUZKPC-UHFFFAOYSA-N
SMILES C1CNCCC1C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl
Canonical SMILES C1CNCCC1C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a piperidine ring (C₅H₁₀N) substituted at the nitrogen with a phenylsulfonyl group (C₆H₅SO₂) and at the fourth carbon with a carboxamide group (CONH₂). The hydrochloride salt form introduces a counterion (Cl⁻) that improves crystallinity and aqueous solubility.

Key structural attributes:

  • Molecular formula: C₁₂H₁₅N₂O₃S·HCl

  • Molecular weight: 318.79 g/mol (calculated from PubChem data for analogs) .

  • Electron-withdrawing effects: The phenylsulfonyl group stabilizes the molecule through resonance and inductive effects, reducing metabolic degradation .

Spectroscopic Characterization

  • ¹H NMR: Peaks at δ 3.1–3.5 ppm correspond to piperidine protons, while aromatic protons from the phenylsulfonyl group appear at δ 7.5–7.8 ppm .

  • Mass spectrometry: High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) at m/z 283.08 for the free base, with the hydrochloride form showing a characteristic chloride adduct .

Synthesis and Optimization

Synthetic Routes

The synthesis involves sequential functionalization of the piperidine ring:

Step 1: Piperidine-4-carboxamide Formation
Piperidine-4-carboxylic acid reacts with an amine source (e.g., ammonium chloride) under coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the carboxamide intermediate .

Step 2: Sulfonylation
The piperidine nitrogen is sulfonylated using phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM). This step achieves >80% yield under inert conditions .

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in methanol, yielding the hydrochloride salt via crystallization .

Optimization Strategies:

  • Microwave-assisted synthesis: Reduces reaction time from 48 hours to <2 hours for sulfonylation steps .

  • Purification: Column chromatography (ethyl acetate/hexane, 1:1) or recrystallization (ethanol/water) ensures >95% purity .

Target EnzymeIC₅₀ (µM)Assay ConditionsReference
MMP-213.52Fluorescent substrate, pH 7.4
FAAH0.85Radiolabeled AEA hydrolysis

Mechanistic Insights:

  • MMP Inhibition: The sulfonamide group chelates zinc ions in the enzyme’s active site, disrupting substrate binding .

  • FAAH Inhibition: Competitive binding to the enzyme’s catalytic serine residue prevents endocannabinoid hydrolysis .

Anticancer Activity

In murine models, derivatives of this compound reduced tumor volume by 62% (vs. control) via angiogenesis inhibition. Corneal neovascularization assays showed a 75% reduction in vessel density at 10 mg/kg dosing .

Industrial and Pharmacological Applications

Drug Development

  • Multikinase Inhibitors: Structural analogs inhibit VEGFR-2 (IC₅₀ = 0.12 µM) and Abl-1 (IC₅₀ = 0.09 µM), positioning them as candidates for tyrosine kinase-targeted therapies .

  • Neuroprotective Agents: FAAH inhibition elevates anandamide levels, offering potential in treating neuropathic pain and anxiety disorders .

Case Studies

  • Colorectal Cancer: A piperidine-sulfonamide derivative suppressed HT-29 cell proliferation (IC₅₀ = 8.7 µM) through apoptosis induction .

  • Chronic Inflammation: In LPS-induced macrophages, the compound reduced TNF-α secretion by 44% at 50 µM .

Future Research Directions

Structure-Activity Relationship (SAR) Studies

  • Piperidine Modifications: N-Alkylation (e.g., methyl, isopropyl) to enhance blood-brain barrier permeability.

  • Sulfonamide Tuning: Introducing electron-withdrawing groups (-CF₃) at the para position to boost enzyme affinity .

Clinical Translation Challenges

  • Bioavailability: Current oral bioavailability is <15% due to first-pass metabolism. Prodrug strategies (e.g., esterification) are under investigation .

  • Off-Target Effects: Selective FAAH inhibition over other serine hydrolases (e.g., MAGL) remains a hurdle .

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